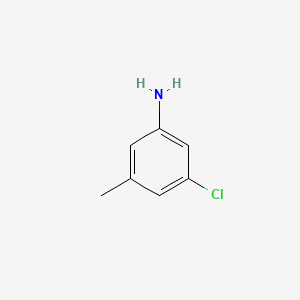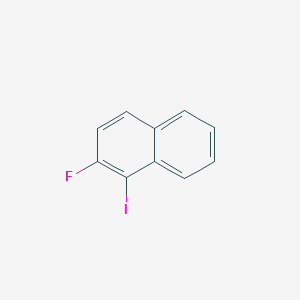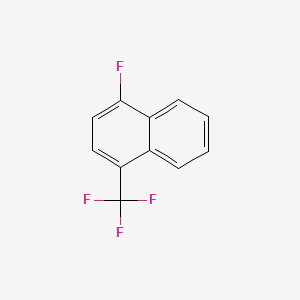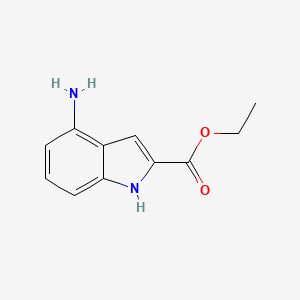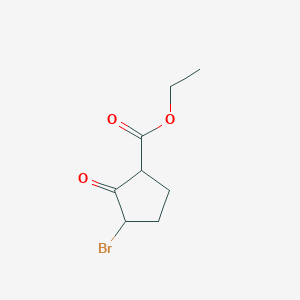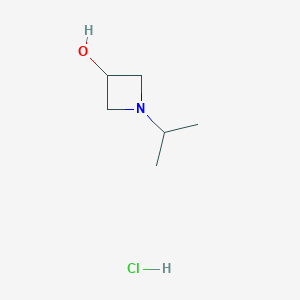
2-(2,3-Dihydro-1H-indol-1-YL)phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives from isatin and 5,7-dibromoisatin has been reported . The newly synthesized compounds were characterized using IR, 1H NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of “2-(2,3-Dihydro-1H-indol-1-YL)phenylamine” was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C NMR, and IR spectroscopy .Chemical Reactions Analysis
The study deals with the synthesis of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives from isatin and 5,7-dibromoisatin . The outcomes indicated that electron-withdrawing substitutions at the para position of the phenyl ring and 5, 7 positions of the isatin ring and increasing lipophilicity of the compound increased the cytotoxic activity .Physical And Chemical Properties Analysis
The compound has a molecular formula of C17H14N3O2Cl, a yield of 89%, and a melting point of 211–213°C . The FT-IR (ν max/ cm −1) values are 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), 689 (Cl) .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Indole derivatives, such as “2-(2,3-Dihydro-1H-indol-1-YL)phenylamine”, have been used as biologically active compounds for the treatment of cancer cells . They have shown various biologically vital properties that make them effective in this field .
Microbial Infections
These compounds have also been used in the treatment of microbial infections . Their unique properties allow them to effectively combat various types of microbes .
Treatment of Disorders
Indole derivatives have been used in the treatment of different types of disorders in the human body . This includes a wide range of conditions, demonstrating the versatility of these compounds .
Antiviral Activity
Indole derivatives possess antiviral activities . They have been used in the development of antiviral agents, showing inhibitory activity against various viruses .
Anti-inflammatory Activity
These compounds also exhibit anti-inflammatory activities . This makes them useful in the treatment of conditions characterized by inflammation .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activities . This allows them to neutralize harmful free radicals in the body, providing a protective effect .
Antidiabetic Activity
These compounds have been used in the treatment of diabetes . They have shown potential in controlling blood sugar levels .
Antimalarial Activity
Indole derivatives have been used in the treatment of malaria . They have shown effectiveness against the parasites that cause this disease .
Wirkmechanismus
Target of Action
The primary target of 2-(2,3-Dihydro-1H-indol-1-YL)phenylamine is RIPK1 , a receptor-interacting protein kinase . This compound binds with high affinity to RIPK1, inhibiting its activity . RIPK1 plays a crucial role in regulating necroptosis, a form of programmed cell death .
Mode of Action
2-(2,3-Dihydro-1H-indol-1-YL)phenylamine interacts with RIPK1 by binding to it, which results in the inhibition of RIPK1’s enzymatic activity . This interaction prevents RIPK1 from initiating the necroptosis pathway, thereby protecting cells from necroptotic cell death .
Biochemical Pathways
The compound affects the necroptosis pathway, a form of programmed cell death . By inhibiting RIPK1, the compound prevents the initiation of this pathway, thereby protecting cells from necroptotic cell death . The downstream effects of this action include the attenuation of necrotic cell death of vascular endothelial cells induced by tumor cells .
Pharmacokinetics
The compound’s potent inhibition of ripk1 suggests that it may have favorable bioavailability .
Result of Action
The primary result of the action of 2-(2,3-Dihydro-1H-indol-1-YL)phenylamine is the protection of cells from necroptosis . Specifically, it can attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells, both in vitro and in vivo .
Eigenschaften
IUPAC Name |
2-(2,3-dihydroindol-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c15-12-6-2-4-8-14(12)16-10-9-11-5-1-3-7-13(11)16/h1-8H,9-10,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCUPLCIWYYZLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

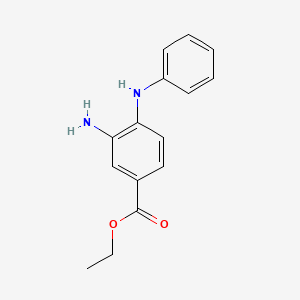
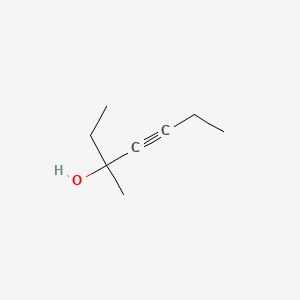
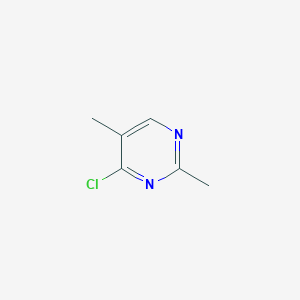
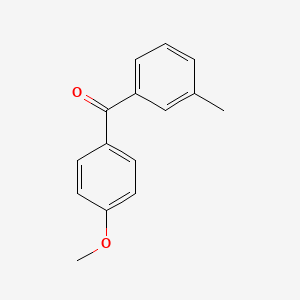
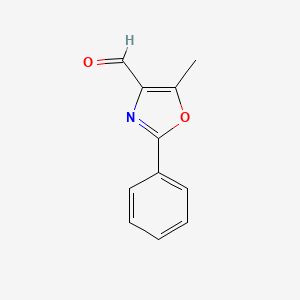
![12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid](/img/structure/B1314060.png)
